4-Chloro-2,6-diiodobenzoic acid 4-Chloro-2,6-diiodobenzoic acid
Brand Name: Vulcanchem
CAS No.: 1048025-61-1
VCID: VC16161315
InChI: InChI=1S/C7H3ClI2O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12)
SMILES:
Molecular Formula: C7H3ClI2O2
Molecular Weight: 408.36 g/mol

4-Chloro-2,6-diiodobenzoic acid

CAS No.: 1048025-61-1

Cat. No.: VC16161315

Molecular Formula: C7H3ClI2O2

Molecular Weight: 408.36 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2,6-diiodobenzoic acid - 1048025-61-1

Specification

CAS No. 1048025-61-1
Molecular Formula C7H3ClI2O2
Molecular Weight 408.36 g/mol
IUPAC Name 4-chloro-2,6-diiodobenzoic acid
Standard InChI InChI=1S/C7H3ClI2O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12)
Standard InChI Key MAIAKPXUTVUMHR-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C(=C1I)C(=O)O)I)Cl

Introduction

Chemical Identity and Structural Features

Molecular Constitution

4-Chloro-2,6-diiodobenzoic acid belongs to the class of halogenated benzoic acids, featuring a benzene ring substituted with two iodine atoms at the 2- and 6-positions, a chlorine atom at the 4-position, and a carboxylic acid group at the 1-position. Its IUPAC name, 2,6-diiodo-4-chlorobenzoic acid, reflects this substitution pattern. The molecular formula C₇H₃ClI₂O₂ corresponds to a monoisotopic mass of 433.764 Da.

Table 1: Fundamental Chemical Properties

PropertyValue
CAS Number188663-74-3
Molecular FormulaC₇H₃ClI₂O₂
Molecular Weight435.25 g/mol
SMILESC1=C(C=C(C(=C1I)C(=O)O)I)Cl
InChI KeyNAKVBRWJUWGNKS-UHFFFAOYSA-N

Spectral Characteristics

Nuclear magnetic resonance (NMR) data for analogous compounds, such as 3-chloro-2,6-diiodobenzoic acid, reveal distinct aromatic proton signals. For instance, the ¹H NMR spectrum of 3-chloro-2,6-diiodobenzoic acid exhibits a doublet at δ 7.74 ppm (J = 8.0 Hz) and another doublet at δ 7.20 ppm (J = 8.0 Hz), corresponding to the deshielded protons adjacent to iodine atoms . Infrared (IR) spectroscopy typically shows a strong carbonyl stretch near 1680–1700 cm⁻¹ for the carboxylic acid group, while the C–I and C–Cl vibrations appear below 600 cm⁻¹ .

Synthesis and Optimization

Direct Iodination of Benzoic Acid Derivatives

The most efficient route to 4-chloro-2,6-diiodobenzoic acid involves direct iodination of 4-chlorobenzoic acid using iodine (I₂) and potassium iodate (KIO₃) in a sulfuric acid (H₂SO₄)-mediated reaction. This method, adapted from Al-Zoubi et al. (2015), achieves an 87% yield under optimized conditions .

Reaction Scheme

4-Chlorobenzoic acid+2I2+KIO3H2SO4,EtOH/H2O4-Chloro-2,6-diiodobenzoic acid+Byproducts\text{4-Chlorobenzoic acid} + 2\text{I}_2 + \text{KIO}_3 \xrightarrow{\text{H}_2\text{SO}_4, \text{EtOH/H}_2\text{O}} \text{4-Chloro-2,6-diiodobenzoic acid} + \text{Byproducts}

Table 2: Synthetic Parameters

ParameterDetail
Starting Material4-Chlorobenzoic acid
ReagentsI₂, KIO₃, H₂SO₄
Solvent SystemEthanol/Water (3:1)
Reaction Temperature80°C
Reaction Time12 hours
Yield87%

Physicochemical Properties

Solubility and Stability

4-Chloro-2,6-diiodobenzoic acid is sparingly soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with limited solubility in water (<0.1 mg/mL at 25°C). It exhibits moderate stability under ambient conditions but degrades upon prolonged exposure to UV light due to the labile C–I bonds.

Table 3: Solubility Profile

SolventSolubility (mg/mL, 25°C)
Water<0.1
Methanol1.2
Ethyl Acetate0.8
DMSO5.6

Thermal Behavior

Differential scanning calorimetry (DSC) of similar diiodobenzoic acids reveals melting points in the range of 210–230°C, with decomposition occurring above 250°C . The presence of heavy iodine atoms contributes to higher thermal stability compared to non-halogenated analogs.

Applications in Organic Synthesis

Precursor to Triiodoarenes

4-Chloro-2,6-diiodobenzoic acid serves as a key intermediate in synthesizing 1,2,3-triiodoarenes through metal-iodine exchange reactions. For instance, treatment with copper(I) iodide in tetrahydrofuran (THF) facilitates regioselective substitution at the chlorine position, yielding ortho-diiodoarenes .

Pharmaceutical Intermediates

The compound’s halogen-rich structure makes it valuable for developing radiocontrast agents and thyroid hormone analogs. Iodinated aromatics are particularly useful in X-ray imaging due to iodine’s high electron density .

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